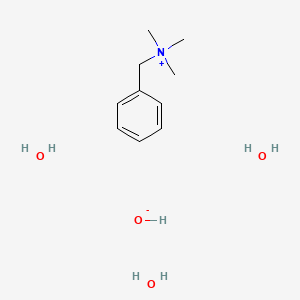
4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl isothiocyanate with 2-methylbutan-2-yl hydrazine to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Dihydrotriazoles
Substitution: Various substituted triazole derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group may also play a role in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-cyclopropyl-5-methyl-1,2,4-triazole-3-thiol
- 4-cyclopropyl-5-ethyl-1,2,4-triazole-3-thiol
- 4-cyclopropyl-5-propyl-1,2,4-triazole-3-thiol
Uniqueness
4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-methylbutan-2-yl group, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H17N3S |
|---|---|
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
4-cyclopropyl-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H17N3S/c1-4-10(2,3)8-11-12-9(14)13(8)7-5-6-7/h7H,4-6H2,1-3H3,(H,12,14) |
Clé InChI |
DXNLAVQKIXWRAV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=NNC(=S)N1C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)




![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)








